

# The Industrial Versatility of Sodium Anthranilate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sodium anthranilate**

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**Sodium anthranilate**, the sodium salt of the aromatic amino acid anthranilic acid, is a versatile organic compound with a wide range of industrial applications. Its unique chemical structure, featuring both a carboxylate group and an amino group on a benzene ring, allows it to serve as a key intermediate and functional component in diverse fields, including pharmaceuticals, dyes and pigments, fragrances, and materials science. This technical guide provides an in-depth overview of the core industrial applications of **sodium anthranilate**, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

## Pharmaceutical Synthesis: A Building Block for Potent Drugs

**Sodium anthranilate** is a crucial precursor in the synthesis of several important pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and diuretics. The amino group provides a reactive site for the formation of N-aryl bonds, a key structural motif in many of these drugs.

## Synthesis of Fenamate NSAIDs (e.g., Mefenamic Acid)

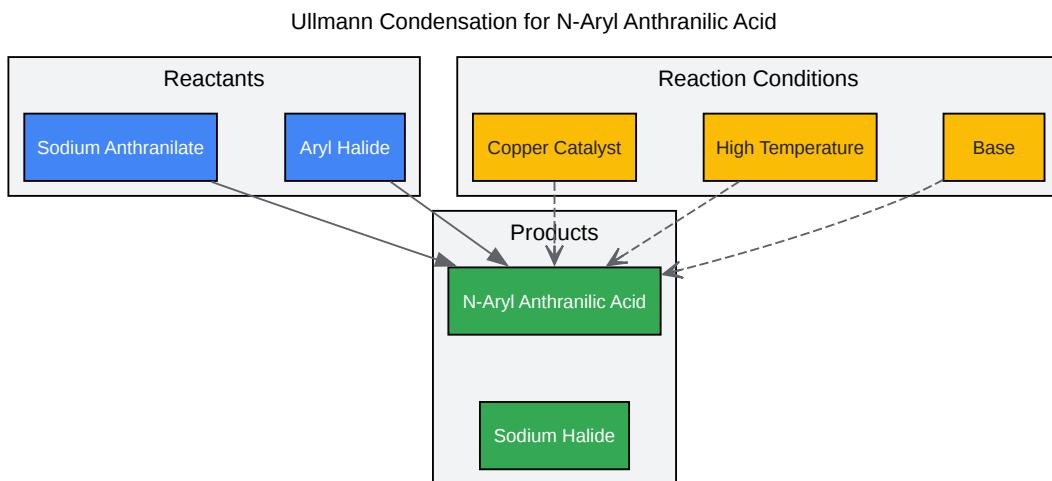
Fenamate-class NSAIDs, such as mefenamic acid and meclofenamic acid, are derivatives of N-phenylanthranilic acid. The synthesis typically involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.

## Experimental Protocol: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol outlines the synthesis of mefenamic acid from 2-chlorobenzoic acid (which can be prepared from **sodium anthranilate**) and 2,3-dimethylaniline.

- Salt Formation: In a reaction vessel, dissolve o-chlorobenzoic acid in a suitable non-proton polar solvent such as DMF. Add an acid-binding agent like sodium carbonate to form the sodium salt.
- Condensation: Introduce 2,3-dimethylaniline and a copper-based catalyst (e.g., copper(II) acetate or copper powder).
- Reaction: Heat the mixture to a temperature of 120-130°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the concentration of o-chlorobenzoic acid is less than 1%.<sup>[1]</sup>
- Acidification and Isolation: After cooling, add water and acidify the mixture with a dilute acid (e.g., sulfuric acid) to a pH of 2. This precipitates the mefenamic acid.
- Purification: Filter the crude product, wash with water, and dry to obtain the final product.<sup>[1]</sup>

## Logical Relationship: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis



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Caption: Ullmann condensation of **sodium anthranilate** with an aryl halide.

## Synthesis of Loop Diuretics (e.g., Furosemide)

Anthranilic acid derivatives are also central to the synthesis of loop diuretics like furosemide. The synthesis involves several steps, starting from 2,4-dichlorobenzoic acid, which is related to anthranilic acid.

### Experimental Workflow: Furosemide Synthesis

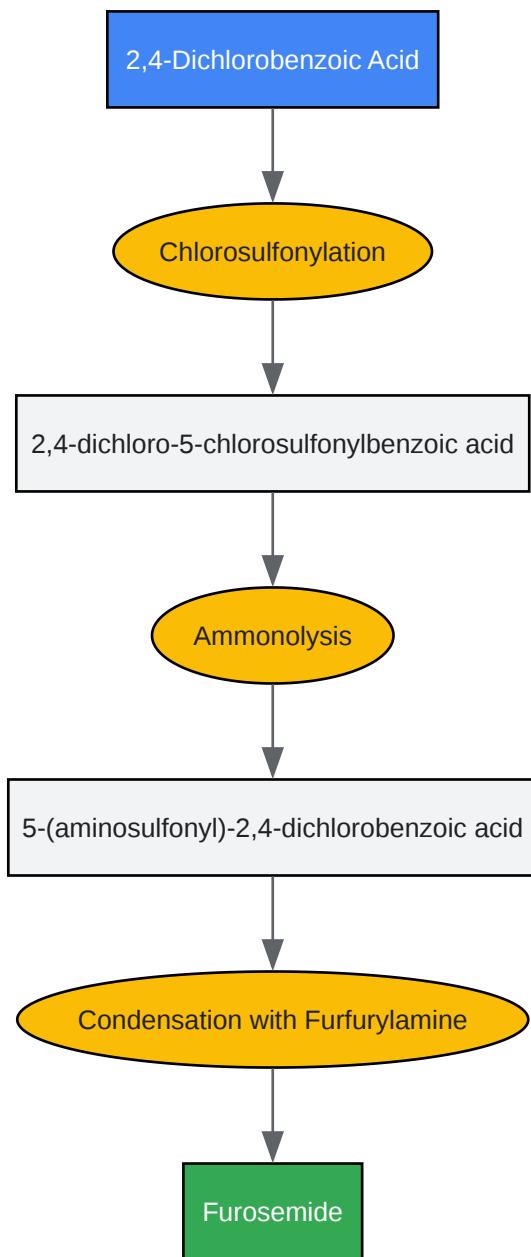
A common synthetic route for furosemide is as follows:

- Chlorosulfonylation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group.<sup>[2]</sup>

- Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form a sulfonamide.[\[2\]](#)
- Condensation: Finally, the intermediate is condensed with furfurylamine to yield furosemide.[\[2\]](#)

#### Experimental Workflow: Furosemide Synthesis

## Furosemide Synthesis Workflow

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Caption: Key steps in the synthesis of the diuretic furosemide.

## Dyes and Pigments: The Chromophoric Core

The amino group in **sodium anthranilate** can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are known for their vibrant colors and are used extensively in the textile, printing, and food industries.

#### Experimental Protocol: Synthesis of an Azo Dye from **Sodium Anthranilate**

This protocol describes the synthesis of an orange-red azo dye by diazotizing **sodium anthranilate** and coupling it with 2-naphthol ( $\beta$ -naphthol).

- **Diazotization:**

- Dissolve **sodium anthranilate** in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
- Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This forms the diazonium salt.[3][4]

- **Coupling:**

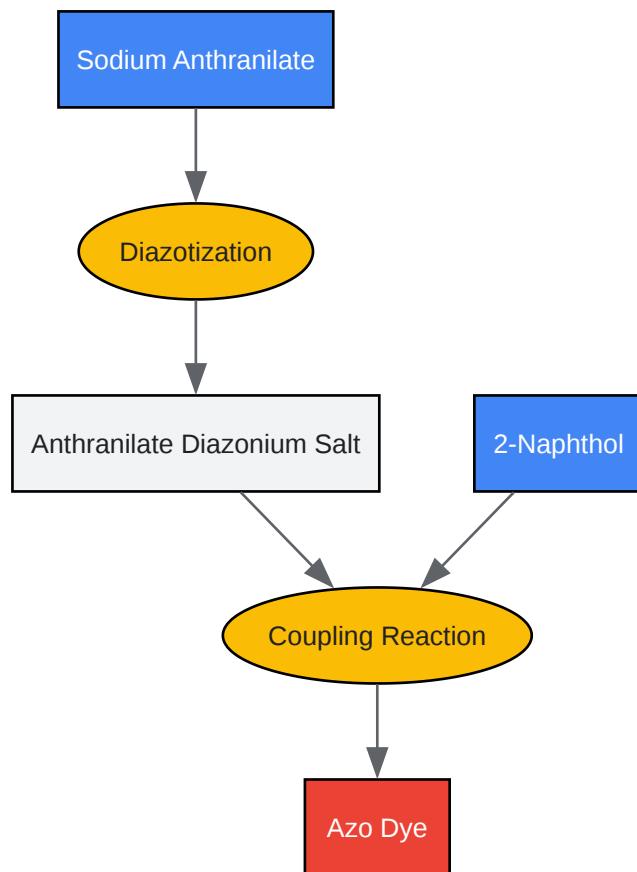
- Prepare a solution of 2-naphthol in aqueous sodium hydroxide and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. An orange-red precipitate of the azo dye will form immediately.[3][4]

- **Isolation and Purification:**

- Filter the precipitated dye using vacuum filtration.
- Wash the crude product with cold water to remove any unreacted starting materials and salts.
- The dye can be further purified by recrystallization from a suitable solvent like ethanol.

#### Reaction Pathway: Azo Dye Synthesis

## Azo Dye Synthesis from Sodium Anthranilate

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Caption: Diazotization and coupling reaction for azo dye synthesis.

## Fragrance Industry: Crafting Scents of Jasmine and Orange

Esters of anthranilic acid, such as methyl anthranilate, are widely used in the fragrance industry for their characteristic fruity and floral scents, reminiscent of grapes, jasmine, and orange blossoms. **Sodium anthranilate** can be readily converted to these fragrant esters.

Experimental Protocol: Synthesis of Methyl Anthranilate

This protocol details the esterification of anthranilic acid (derived from **sodium anthranilate**) with methanol.

- Acidification: Dissolve **sodium anthranilate** in water and acidify with a strong acid (e.g., HCl) to precipitate anthranilic acid. Filter and dry the precipitate.
- Esterification: Suspend the dried anthranilic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.[\[5\]](#)
- Catalysis: Bubble dry hydrogen chloride gas through the suspension until it becomes saturated and heats up. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly process.[\[5\]](#)[\[6\]](#)
- Reflux: Reflux the reaction mixture for one hour.[\[5\]](#)
- Isolation: After cooling, the methyl anthranilate hydrochloride may crystallize. Dilute the mixture with water and neutralize with a sodium carbonate solution.
- Extraction and Purification: Extract the oily methyl anthranilate with an organic solvent like ether. Wash the extract with sodium carbonate solution and then water. Dry the extract over anhydrous sodium sulfate and remove the solvent. The final product can be purified by vacuum distillation.[\[5\]](#)

Quantitative Data: Synthesis of Methyl Anthranilate

Parameter	Value	Reference
Reactant Ratio (Phthalimide:NaOCl:Methanol)	1 : 2.03 : 5.87	
Reaction Temperature	0.5 °C	
Hydrolysis Temperature	70 °C	
Yield	up to 90%	

## Corrosion Inhibition: Protecting Metallic Surfaces

**Sodium anthranilate** and its parent acid have demonstrated efficacy as corrosion inhibitors for various metals and alloys, including mild steel and brass, particularly in acidic and neutral environments. The inhibitive action is attributed to the adsorption of the anthranilate molecules onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion reactions.

#### Quantitative Data: Corrosion Inhibition Efficiency of Anthranilic Acid

The following table summarizes the corrosion inhibition efficiency of anthranilic acid on brass in nitric acid, as determined by the weight loss method.

Inhibitor Concentration (mM)	Corrosion Rate (mmpy)	Inhibition Efficiency (%)
0	1.25	-
5	0.48	61.6
10	0.23	81.6
15	0.11	91.2
20	0.04	96.44

Data adapted from a study on brass in 0.1 M HNO<sub>3</sub> solution.

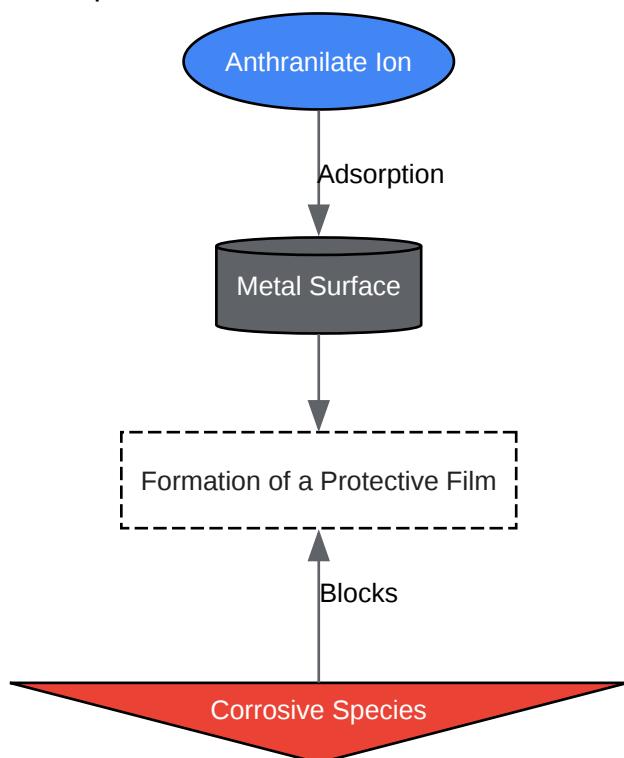
#### Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

- Specimen Preparation: Prepare pre-weighed metal coupons of known surface area.
- Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (**sodium anthranilate**).
- Exposure: Maintain the immersion for a specified period at a constant temperature.
- Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures, dry, and re-weigh them.

- Calculation: Calculate the corrosion rate and inhibition efficiency using the following formulas:
  - Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
  - Inhibition Efficiency (%) =  $[(CR_{blank} - CR_{inhibitor}) / CR_{blank}] \times 100$

### Mechanism of Corrosion Inhibition

Adsorption of Anthranilate on Metal Surface



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Caption: Adsorption of anthranilate ions forms a protective barrier.

## Biochemical and Analytical Applications: A Fluorescent Probe

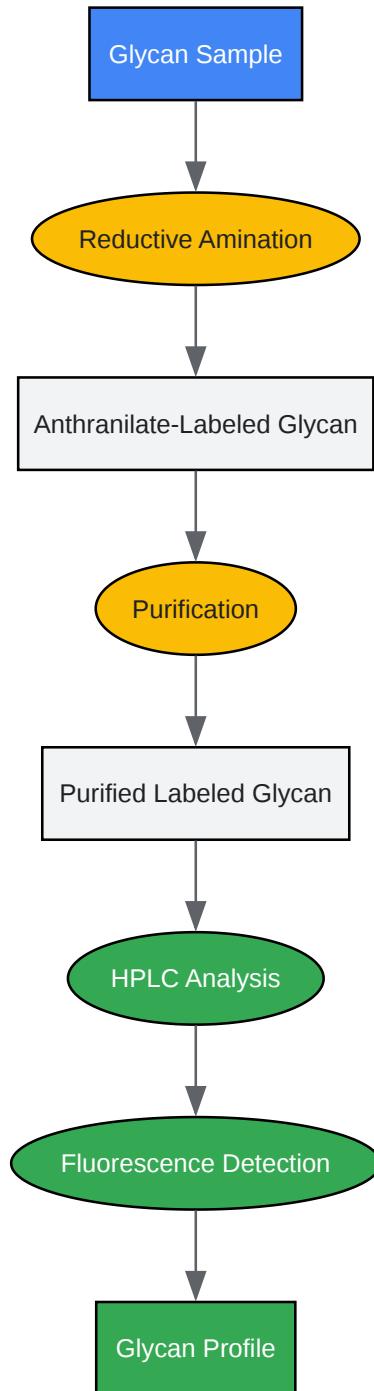
Anthranilic acid is widely used as a fluorescent label for the analysis of carbohydrates (glycans). The amino group of anthranilic acid reacts with the reducing end of a carbohydrate to form a stable, fluorescently tagged derivative. These labeled glycans can then be separated and quantified using techniques like HPLC with fluorescence detection.

#### Experimental Protocol: Fluorescent Labeling of Glycans with Anthranilic Acid

- Sample Preparation: Purify the glycan sample to remove proteins, salts, and other contaminants. Dry the sample in a reaction vial.
- Labeling Reagent Preparation: Prepare a labeling solution by dissolving 2-aminobenzoic acid (anthranilic acid) and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and acetic acid.[\[1\]](#)
- Reaction: Add the labeling reagent to the dried glycan sample and incubate at 65°C for 2-3 hours.[\[1\]](#)
- Purification: After incubation, purify the labeled glycans from excess reagents using a suitable clean-up cartridge.
- Analysis: Analyze the purified, labeled glycans by HPLC with a fluorescence detector (excitation ~330 nm, emission ~420 nm).[\[5\]](#)

#### Workflow: Fluorescent Labeling and Analysis of Glycans

## Glycan Analysis Workflow

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Caption: Workflow for fluorescent labeling and HPLC analysis of glycans.

In conclusion, **sodium anthranilate** is a chemical of significant industrial importance, finding applications in a multitude of sectors. Its utility stems from its reactive functional groups, which allow for its incorporation into a diverse array of molecules with valuable properties. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with or exploring the potential of this versatile compound.

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- To cite this document: BenchChem. [The Industrial Versatility of Sodium Anthranilate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290561#potential-industrial-applications-of-sodium-anthranilate>

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